1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone
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Overview
Description
1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hydroxyl groups and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a phenolic compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyridine ring allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and exhibit diverse biological activities.
1,3,5-Triazines: Known for their applications in pharmaceuticals and materials science.
Uniqueness: 1-[2,4,6-Trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone is unique due to its specific combination of hydroxyl groups and a pyridine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C14H18N2O3. It contains a pyridine ring, multiple hydroxyl groups, and an ethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging abilities. A study demonstrated that derivatives with multiple hydroxyl substitutions can effectively neutralize free radicals, thereby reducing oxidative stress in cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have shown efficacy against various pathogens including bacteria and fungi. For instance, derivatives of pyridine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 5-10 µg/ml .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. It is hypothesized that this compound may exert similar effects through the inhibition of pro-inflammatory cytokines. In vitro studies on related structures have shown a reduction in TNF-alpha and IL-6 levels in activated macrophages .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing pyridine rings often act as enzyme inhibitors. For example, they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
- Radical Scavenging : The hydroxyl groups present in the structure likely contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
- Modulation of Signaling Pathways : Similar compounds have been shown to modulate various signaling pathways involved in inflammation and cell survival. This modulation can lead to reduced cell proliferation in cancer cells .
Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of several phenolic compounds analogous to this compound using DPPH and ABTS assays. Results indicated that compounds with multiple hydroxyl groups exhibited significantly higher antioxidant activity compared to those with fewer substitutions.
Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of various pyridine derivatives against clinical isolates of E. coli. The results showed that the tested derivatives exhibited MIC values ranging from 5 to 15 µg/ml, suggesting promising antibacterial properties.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H17NO4/c1-8(16)12-10(17)7-11(18)13(14(12)19)9-3-5-15(2)6-4-9/h3,7,17-19H,4-6H2,1-2H3 |
InChI Key |
BKPLTJWLVMGPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2=CCN(CC2)C)O)O |
Origin of Product |
United States |
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